Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-pyridinyl)-2,5-dihydro-2,5-bis(2-octyldodecyl)-
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Overview
Description
Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-pyridinyl)-2,5-dihydro-2,5-bis(2-octyldodecyl)- is a complex organic compound belonging to the diketopyrrolopyrrole (DPP) family. This compound is known for its unique electronic properties and is widely used in the field of organic electronics, particularly in the development of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-pyridinyl)-2,5-dihydro-2,5-bis(2-octyldodecyl)- typically involves a multi-step process. One common method includes the Stille coupling reaction, where a palladium-catalyzed cross-coupling reaction is used to form the desired compound . The reaction conditions often involve the use of solvents like toluene and catalysts such as tetrakis(triphenylphosphine)palladium(0).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-pyridinyl)-2,5-dihydro-2,5-bis(2-octyldodecyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions are common, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols .
Scientific Research Applications
Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-pyridinyl)-2,5-dihydro-2,5-bis(2-octyldodecyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of donor-acceptor polymers.
Biology: Investigated for its potential use in bioimaging and biosensing.
Medicine: Explored for its potential in drug delivery systems.
Industry: Widely used in the production of organic semiconductors for OPVs and OFETs.
Mechanism of Action
The compound exerts its effects through its electron-withdrawing properties, which facilitate the formation of donor-acceptor complexes. These complexes are crucial for the compound’s function in organic electronics, where they enhance charge transport and improve device performance . The molecular targets and pathways involved include interactions with various electron-donating and electron-accepting moieties, leading to efficient charge separation and transport .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 3,6-Bis(2-bromothieno[3,2-b]thiophen-5-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Uniqueness
Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-pyridinyl)-2,5-dihydro-2,5-bis(2-octyldodecyl)- stands out due to its unique combination of electron-withdrawing groups and long alkyl chains, which enhance its solubility and processability in organic solvents. This makes it particularly suitable for use in high-performance organic electronic devices .
Properties
CAS No. |
1455028-34-8 |
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Molecular Formula |
C56H88Br2N4O2 |
Molecular Weight |
1009.1 g/mol |
IUPAC Name |
1,4-bis(5-bromopyridin-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C56H88Br2N4O2/c1-5-9-13-17-21-23-27-31-35-45(33-29-25-19-15-11-7-3)43-61-53(49-39-37-47(57)41-59-49)51-52(55(61)63)54(50-40-38-48(58)42-60-50)62(56(51)64)44-46(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-42,45-46H,5-36,43-44H2,1-4H3 |
InChI Key |
XGBCRYVWQVLWLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=NC=C(C=C3)Br)C1=O)C4=NC=C(C=C4)Br |
Origin of Product |
United States |
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